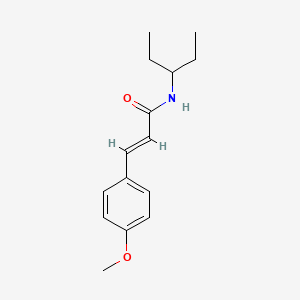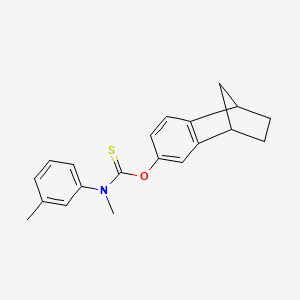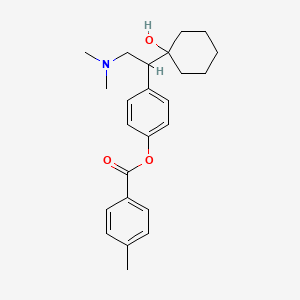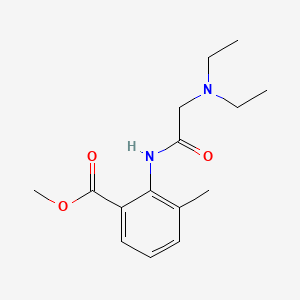
Acteoside
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Acteoside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: this compound zeigt potenzielle therapeutische Wirkungen, darunter entzündungshemmende, antioxidative und neuroprotektive Eigenschaften.
5. Wirkmechanismus
This compound entfaltet seine Wirkung über mehrere molekulare Zielstrukturen und Signalwege:
Antioxidative Aktivität: this compound fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch Zellen vor oxidativem Stress geschützt werden.
Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen und moduliert Signalwege wie NF-κB und MAPK.
Neuroprotektive Wirkungen: this compound schützt Neuronen, indem es die Aggregation von Amyloid-beta reduziert, die cholinerge Funktion verbessert und die Neurotransmitterspiegel moduliert.
Wirkmechanismus
Target of Action
Acteoside has been shown to have good druggability, and 13 protein targets were predicted . These potential targets are mainly associated with cancer, metabolism, antioxidant effects, and other physiological processes . In a study on hepatocellular carcinoma (HCC), it was found that this compound exerts an antitumor effect possibly through its up-regulation of p53 levels as well as inhibition of kallikrein-related peptidase (KLK) expression .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been shown to have antioxidative stress, antiapoptosis, and maintenance of steady intracellular calcium . In addition, fluorescence quenching and molecular docking simulation studies showed that this compound potentially interacts with hemoglobin in a one: one binding mode mediated mainly by the involvement of hydrophobic forces .
Biochemical Pathways
This compound is predicted to multitargets and multipathways to form a network that exerts systematic pharmacological effects . It has been shown to alter lipid metabolism and synthesis by regulating the expression of multiple genes, including Scarb1, Scarb2, Srebf1, Dhcr7, Acat2, Hmgcr, Fdft1, and Lss, which are involved several pathways, such as the glycolytic, AMPK, and fatty acid degradation pathways .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully annotated . It has been suggested that this compound has good drug-likeness .
Result of Action
The molecular and cellular effects of this compound’s action are quite extensive. It has been shown to inhibit cell proliferation, colony formation, and migration in all the three human HCC cell lines BEL7404, HLF, and JHH-7 . Furthermore, this compound treatment notably up-regulates IL-10, down-regulates the levels of IL-1β and TNF-α, and inhibits the protein expression of JAK2/STAT3, NF-κB p65, IKKα/β, and IKB of colon .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that flare-ups and relapses caused by excessive inflammatory responses in genetically susceptible hosts, antibiotic administration, microbial dysbiosis, or environmental factors like dietary factors can influence the action of this compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Acteoside kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und Extraktion aus natürlichen Quellen. Ein übliches Verfahren beinhaltet die Extraktion aus Pflanzen wie Ligustrum robustum und Cistanche tubulosa . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, gefolgt von der Reinigung mit Techniken wie Säulenchromatographie .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die großtechnische Extraktion aus pflanzlichen Materialien. Der Prozess umfasst die Ernte der Pflanze, das Trocknen und das Mahlen zu einem feinen Pulver. Das Pulver wird dann einer Lösungsmittelextraktion unterzogen, und das this compound wird mit Hilfe fortschrittlicher chromatographischer Techniken gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Acteoside durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Substitution: Substitutionsreaktionen beinhalten oft nucleophile oder elektrophile Reagenzien unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohole produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Acteoside wird oft mit anderen Phenylethanoidglykosiden wie Forsythosid B und Poliumosid verglichen .
Ähnliche Verbindungen:
Einzigartigkeit: this compound zeichnet sich durch seine starke antioxidative und entzündungshemmende Aktivität aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht .
Eigenschaften
CAS-Nummer |
61276-17-3 |
|---|---|
Molekularformel |
C29H36O15 |
Molekulargewicht |
624.6 g/mol |
IUPAC-Name |
[(3R,5R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20?,22?,23?,24+,25+,26+,27?,28?,29-/m0/s1 |
InChI-Schlüssel |
FBSKJMQYURKNSU-HTBVKDSYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Isomerische SMILES |
C[C@H]1C(C([C@H]([C@@H](O1)OC2[C@H](C(OC([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
61276-17-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acteoside kusaginin verbascoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















